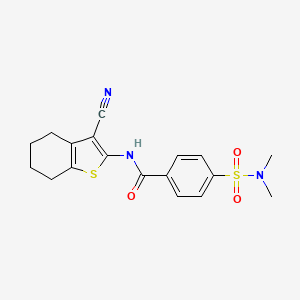
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(dimethylsulfamoyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(dimethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C18H19N3O3S2 and its molecular weight is 389.49. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(dimethylsulfamoyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of specific kinases involved in cellular signaling pathways. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H16N2O2S2
- Molecular Weight : 320.43 g/mol
This compound primarily acts as an inhibitor of the c-Jun N-terminal kinases (JNK) family, specifically JNK2 and JNK3. These kinases are critical mediators in various cellular processes including stress response, inflammation, and apoptosis.
Key Findings:
- Inhibition Potency : The compound exhibits potent inhibitory effects on JNK3 with a reported pIC50 value of 6.7 and on JNK2 with a pIC50 value of 6.5 . This indicates a strong affinity for these targets.
- Selectivity : It shows selectivity against other MAPK family members such as JNK1 and p38α, which is significant for minimizing off-target effects during therapeutic applications .
Biological Activity
The biological activity of this compound has been investigated through various in vitro and in vivo studies:
In Vitro Studies:
- Cell Proliferation : In studies using cancer cell lines, treatment with the compound resulted in reduced cell proliferation rates due to the inhibition of the JNK signaling pathway .
- Apoptosis Induction : The compound has been shown to promote apoptosis in certain cancer types by activating pro-apoptotic factors and inhibiting anti-apoptotic signals through its action on JNK pathways .
In Vivo Studies:
Case studies involving animal models have demonstrated its efficacy in reducing tumor growth and enhancing the effectiveness of existing chemotherapy agents. Notably:
- A study reported that co-administration with doxorubicin led to enhanced tumor regression compared to doxorubicin alone .
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of any compound:
| Parameter | Value |
|---|---|
| Absorption | High (Human Intestinal Absorption: +0.9291) |
| Blood-Brain Barrier | Yes (+0.9797) |
| CYP450 Interactions | Inhibitor for CYP450 1A2 and 2C19 |
| Toxicity Profile | Moderate (Ames test: AMES toxic score 0.5366) |
Safety Profile
The safety profile indicates moderate toxicity with specific attention needed for potential off-target effects. The compound is classified under GHS hazard codes indicating caution during handling due to possible health risks associated with exposure .
属性
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(dimethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S2/c1-21(2)26(23,24)13-9-7-12(8-10-13)17(22)20-18-15(11-19)14-5-3-4-6-16(14)25-18/h7-10H,3-6H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHIZZBIZHGKAJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














